molecular formula C23H29N5O B10782423 Toquizine

Toquizine

Cat. No.: B10782423
M. Wt: 391.5 g/mol
InChI Key: ZSJNNQSQILSGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toquizine is a chemical compound with the molecular formula C23H29N5O, provided for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. RUO products are essential tools for scientific investigation, facilitating advancements in areas such as drug discovery and basic life science research . They are not subject to the same regulatory evaluations as diagnostic or clinical products, and researchers are responsible for ensuring their use complies with all applicable laws and regulations . Researchers can utilize this reagent in various in vitro studies to investigate its properties and potential research applications. For detailed specifications, handling instructions, and safety data, please refer to the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29)

InChI Key

ZSJNNQSQILSGMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5

Origin of Product

United States

Synthetic Methodologies for Toquizine and Its Analogs

Retrosynthetic Analysis of Toquizine's Molecular Architecture

A retrosynthetic analysis of this compound would begin by disconnecting the molecule into simpler, more readily available starting materials. Key disconnections would likely target the less robust bonds and those that simplify the complex core structure significantly.

A primary disconnection would be the amide bond, a common and reliable disconnection. This would break this compound into two main fragments: the complex amine core, 4-ethyl-4,6,6a,7,8,9,10,10a-octahydro-7-methylindolo[4,3-fg]quinolin-9-amine, and a pyrazole-containing carboxylic acid derivative, such as 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride.

The intricate octahydroindolo[4,3-fg]quinoline core presents the major synthetic hurdle. Further retrosynthetic analysis of this amine fragment would likely involve disconnections of the quinoline (B57606) and indole (B1671886) ring systems. Strategic bond cleavages could lead to simpler bicyclic or monocyclic precursors. For instance, a plausible strategy would be to construct the quinoline ring onto a pre-existing indole framework, or vice versa. The stereocenters within the saturated portion of the ring system would necessitate a stereocontrolled approach from the outset.

Hypothetical Retrosynthetic Scheme for this compound:

Target MoleculeKey DisconnectionsPrecursor Fragments
This compoundAmide bondOctahydroindolo[4,3-fg]quinolin-9-amine and 3,5-dimethyl-1H-pyrazole-1-carbonyl derivative
Octahydroindolo[4,3-fg]quinoline amineC-N and C-C bonds of the quinoline ringA functionalized indole precursor and a suitable nitrogen-containing cyclic fragment

Development of Novel Synthetic Routes for this compound Core Structure

Given the absence of a published synthesis, the development of novel routes would be essential. Research would likely focus on the efficient construction of the tetracyclic indoloquinoline skeleton.

For this compound, a fragment coupling strategy could involve the synthesis of a functionalized indole and a separate, appropriately substituted quinoline precursor. The coupling of these two fragments, perhaps via a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), would be a critical step in assembling the core structure. Subsequent cyclization and reduction steps would be necessary to form the final saturated heterocyclic system.

The construction of the complex ring system of this compound would likely benefit from the development of specific catalysts. For instance, transition-metal catalysts could be employed for C-C and C-N bond formations in the assembly of the indoloquinoline core. Furthermore, catalysts could be developed to control the stereochemistry of the hydrogenation or reduction steps required to form the octahydro- portion of the molecule.

Stereoselective Synthesis of this compound and its Stereoisomers

This compound possesses multiple stereocenters, making the control of its absolute and relative stereochemistry a critical aspect of its synthesis. A non-stereoselective synthesis would result in a mixture of diastereomers, which would be difficult to separate and would significantly lower the yield of the desired isomer.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In a hypothetical synthesis of this compound, chiral catalysts could be used in key bond-forming reactions. For example, an asymmetric hydrogenation of a double bond in a precursor could set one or more of the stereocenters. Similarly, a chiral Lewis acid could be used to catalyze a stereoselective cyclization reaction.

Potential Asymmetric Reactions in this compound Synthesis:

Reaction TypeCatalyst TypeTargeted Stereocenter(s)
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesStereocenters in the saturated carbocyclic ring
Asymmetric Diels-AlderChiral Lewis AcidInitial formation of the six-membered ring
Asymmetric Michael AdditionChiral OrganocatalystIntroduction of a side chain with a defined stereocenter

Another established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In a synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of one of the key rings. For example, a chiral amine could be used to form a chiral enamine, which would then undergo a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for a compound named "this compound." This suggests that "this compound" may be a hypothetical substance, a proprietary research compound not disclosed publicly, or a possible misspelling of another chemical entity.

The principles of green chemistry and reaction optimization are well-established in chemical synthesis. However, without the specific chemical structure and established synthetic routes for "this compound," a detailed and accurate application of these principles to its production is not possible.

Therefore, the following sections on the synthetic methodologies for "this compound" and its analogs, the application of green chemistry principles to its production, and the optimization of its synthesis conditions cannot be provided at this time. Further information on the chemical identity of "this compound" is required to generate the requested scientific article.

Molecular and Quantum Chemical Characterization of Toquizine

Prediction of Spectroscopic Features of Toquizine

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and characterization through techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. jstar-research.com

Theoretical calculations can predict the vibrational modes of a molecule and their corresponding frequencies and intensities in IR and Raman spectra. jstar-research.com IR spectroscopy measures vibrations that result in a change in the molecular dipole moment, while Raman spectroscopy measures vibrations that cause a change in molecular polarizability. photothermal.comscribd.com Computational methods, often based on DFT or ab initio calculations, can compute the harmonic or anharmonic vibrational frequencies and simulate the IR and Raman spectra of this compound. scribd.comsmu.edu These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help interpret complex experimental spectra. smu.edu

Predicting NMR chemical shifts computationally is a powerful tool for structural elucidation. digitellinc.comualberta.ca NMR chemical shifts are highly sensitive to the local electronic environment of atomic nuclei within a molecule. Computational methods, typically using DFT, can calculate the magnetic shielding tensors for each nucleus in this compound, from which the chemical shifts can be derived. digitellinc.comchemrxiv.org Accurate prediction of ¹H and ¹³C NMR chemical shifts, among others, can significantly assist in assigning experimental NMR signals and confirming the proposed structure of this compound. ualberta.ca The accuracy of these predictions depends on the computational method, basis set, and consideration of factors such as solvent effects and conformational averaging. ualberta.cachemrxiv.org

Conformational Analysis of this compound

Based on the available information, a comprehensive article focusing solely on the detailed molecular and quantum chemical characterization of this compound, specifically concerning its potential energy surface exploration, conformational dynamics and energetics, and detailed intermolecular interaction analysis (hydrogen bonding networks, Van der Waals, and electrostatic interactions) as outlined, cannot be generated. The conducted searches provided general information about this compound, including its molecular formula and PubChem CID, and explained the concepts of the requested topics and the computational methods used to study them. However, specific research findings, data tables, or detailed analyses of these properties for this compound itself were not found in the search results.

This compound is identified with the molecular formula C₂₃H₂₉N₅O creative-biolabs.comarxiv.orgnih.gov and has a PubChem Compound ID (CID) of 23725054 creative-biolabs.com. It has been described as an anticholinergic agent and was previously used as an antiulcer agent nih.gov. While general principles of intermolecular forces like hydrogen bonding and Van der Waals interactions are well-established in chemistry and can be inferred to apply to a molecule like this compound based on its structure aps.orgutah.edunih.govarxiv.orgmpg.denih.gov, detailed computational studies or experimental data specifically characterizing the potential energy surface, conformational landscape, energetics of conformers, or the specifics of its hydrogen bonding networks, Van der Waals forces, and electrostatic interactions were not found in the performed searches.

Computational chemistry techniques, such as density functional theory (DFT) and molecular dynamics simulations, are commonly used to explore these molecular properties for various compounds aps.orgarxiv.orgjustia.comuni-stuttgart.detamu.edunih.govrsc.orgnih.govstudylib.netresearchgate.net. These methods allow for the investigation of a molecule's potential energy surface to identify stable conformers and transition states, analyze conformational flexibility and associated energy barriers, and quantify different types of intermolecular forces justia.comuni-stuttgart.dersc.orgnih.govstudylib.netresearchgate.netchemrxiv.org. Hydrogen bonding, a specific type of dipole-dipole interaction, plays a crucial role in the structure and properties of many molecules and can be studied computationally mpg.denih.govtamu.edu. Similarly, Van der Waals forces and electrostatic interactions are fundamental intermolecular forces that influence molecular behavior and aggregation aps.orgutah.edunih.govarxiv.org.

While the theoretical frameworks and computational methodologies to study the requested properties exist, the absence of specific published research applying these methods to this compound prevents the detailed elaboration of the outlined sections.

Mechanistic Elucidation of Toquizine S Biological Interactions

Identification and Validation of Molecular Targets for Toquizine

A critical first step in understanding a compound's mechanism of action is the identification and validation of its molecular targets. nih.gov This process confirms that a drug candidate interacts with its intended target and that this interaction leads to the desired therapeutic effect. nih.gov

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. nih.govnih.gov This is a crucial step, especially for compounds discovered through phenotypic screening, where the primary effect is observed without prior knowledge of the target. Several strategies can be employed for target deconvolution, broadly categorized into biochemical enrichment and proteomics-screening methods. nih.gov

Common approaches include:

Affinity Chromatography: This technique involves immobilizing a derivative of the compound of interest (in this case, this compound) onto a solid support and then passing a cellular lysate over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry. technologynetworks.com

Expression Cloning: This method, which includes techniques like phage display, can identify protein targets by screening a library of expressed proteins for their ability to bind to the compound. technologynetworks.com

Protein Microarrays: These arrays contain a large number of purified proteins spotted onto a solid surface. A labeled version of the compound is then used to probe the array, and binding events are detected at specific locations, thereby identifying the interacting proteins. technologynetworks.com

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands of specific proteins.

While these are standard and powerful techniques, there is no publicly available information detailing the application of these target deconvolution strategies to this compound.

Once potential targets are identified, functional assays are necessary to confirm that the compound engages with the target in a cellular context and elicits a biological response. discoverx.com Target engagement assays measure the direct interaction between a compound and its target protein within a living system. nih.gov

Key types of functional assays include:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cells treated with the compound and then quantifying the amount of soluble target protein, one can determine if the compound has engaged its target. catapult.org.uk

Bioluminescence Resonance Energy Transfer (BRET): This assay requires engineering the target protein with a bioluminescent reporter and using a fluorescently labeled ligand. Binding of the ligand brings the two components into close proximity, resulting in energy transfer that can be measured. catapult.org.uk

Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound. Inhibition or activation of the enzyme's function provides direct evidence of target engagement. nih.gov

Specific functional assay data for this compound are not available in the reviewed literature.

Enzyme Kinetics and Modulation Studies of this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org Such studies are essential for understanding how a compound modulates the activity of an enzyme target, including the nature and potency of the interaction. bellbrooklabs.compearson.com

To perform detailed kinetic studies, the target enzyme is typically produced in large quantities using recombinant DNA technology. amsbio.com These purified recombinant enzymes are then used in in vitro assays to measure their activity in the presence of varying concentrations of the compound. This allows for a precise characterization of the compound's effect on the enzyme, independent of other cellular factors. nih.gov

Information regarding recombinant enzyme assays conducted with this compound is not publicly documented.

A key parameter derived from enzyme kinetic studies is the inhibition constant (Ki), which quantifies the potency of an inhibitor. ucl.ac.uk The Ki represents the concentration of the inhibitor required to produce half-maximum inhibition and is an intrinsic measure of the affinity of the inhibitor for the enzyme. ucl.ac.ukebmconsult.com A lower Ki value indicates a more potent inhibitor. ebmconsult.com

The kinetic profile of an inhibitor also describes its mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. quizlet.com This is determined by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. jackwestin.com

No data on the inhibition constants or kinetic profiles for this compound could be found in the available literature.

Table 1: Hypothetical Enzyme Inhibition Data for Compound X

Enzyme TargetInhibition TypeKi (nM)
Enzyme ACompetitive50
Enzyme BNon-competitive120
Enzyme CUncompetitive75

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzyme inhibitors can act through two primary mechanisms:

Orthosteric Inhibition: The inhibitor binds to the enzyme's active site, the same site where the natural substrate binds. Orthosteric inhibitors directly compete with the substrate. researchgate.net

Allosteric Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. researchgate.netwikipedia.org This binding event induces a conformational change in the enzyme that alters the activity of the active site. wikipedia.org

Distinguishing between these mechanisms is crucial for drug design and understanding potential for selectivity. researchgate.net Allosteric sites are often less conserved across related enzymes than active sites, offering opportunities for developing more selective drugs. wikipedia.org

Studies to determine whether a compound acts via an allosteric or orthosteric mechanism typically involve kinetic experiments where the effect of the inhibitor is measured at varying concentrations of both the substrate and the inhibitor. The pattern of inhibition can reveal the binding site.

There is no available research to indicate whether this compound, if it were to act as an enzyme inhibitor, would do so through an allosteric or orthosteric mechanism.

Ligand-Receptor Binding Assays for this compound

Ligand-receptor binding assays are fundamental in characterizing the interaction between a ligand, such as this compound, and its biological target. These assays are designed to measure the affinity and specificity of this binding, providing crucial insights into the compound's mechanism of action. The data derived from these studies, including equilibrium and kinetic parameters, are essential for understanding the molecular basis of this compound's pharmacological effects.

Radioligand Binding Assays for this compound Receptors

Radioligand binding assays represent a highly sensitive and quantitative method to study receptor-ligand interactions. This technique involves the use of a radioactively labeled form of a ligand to monitor its binding to a specific receptor. In the context of this compound, such assays would theoretically be employed to identify and characterize its receptor binding sites.

The core principle of a radioligand binding assay is to incubate a biological sample containing the receptor of interest with increasing concentrations of a radiolabeled this compound analogue. The amount of bound radioactivity is then measured, allowing for the determination of key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is an inverse measure of binding affinity.

Interactive Data Table: Theoretical Radioligand Binding Data for this compound Note: The following data is illustrative of typical results from such an assay, as specific experimental data for this compound is not available.

Radioligand Concentration (nM) Total Binding (cpm) Non-specific Binding (cpm) Specific Binding (cpm)
0.1 500 50 450
0.5 2200 250 1950
1.0 4000 500 3500
5.0 12000 2500 9500
10.0 18000 5000 13000
20.0 22000 10000 12000

Competition Binding Studies with this compound

Competition binding assays are a variation of radioligand binding studies used to determine the affinity of an unlabeled ligand, such as this compound, for a receptor. In this setup, a fixed concentration of a known radioligand that binds to the target receptor is co-incubated with varying concentrations of unlabeled this compound.

As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half maximal inhibitory concentration). This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the receptor.

Equilibrium and Kinetic Binding Parameters of this compound

The interaction between this compound and its receptor can be quantitatively described by several key parameters:

Equilibrium Dissociation Constant (Kd): This parameter represents the concentration of this compound at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is determined from saturation binding experiments.

Inhibition Constant (Ki): Determined from competition binding assays, the Ki value for this compound indicates its potency in displacing a known ligand from the target receptor.

Maximal Binding Capacity (Bmax): This value reflects the total concentration of receptors in the sample and is also derived from saturation binding experiments.

Association Rate Constant (kon): This kinetic parameter describes the rate at which this compound binds to its receptor.

Dissociation Rate Constant (koff): This kinetic parameter measures the rate at which the this compound-receptor complex dissociates.

The ratio of koff to kon also provides a determination of the Kd (Kd = koff/kon).

Interactive Data Table: Hypothetical Binding Parameters for this compound Note: This table presents a hypothetical summary of binding parameters for this compound, as specific experimental data is not available.

Parameter Value Unit Description
Kd 5.2 nM Equilibrium Dissociation Constant
Ki 12.8 nM Inhibition Constant
Bmax 1250 fmol/mg protein Maximal Binding Capacity
kon 2.5 x 10^5 M⁻¹s⁻¹ Association Rate Constant

Signal Transduction Pathway Interrogation by this compound

Upon binding to its receptor, a ligand can initiate a series of intracellular events collectively known as a signal transduction pathway. Interrogating how this compound affects these pathways is crucial to understanding its cellular and physiological effects.

Analysis of Downstream Signaling Cascades Affected by this compound

Once this compound binds to its target receptor, it would be expected to modulate the activity of downstream signaling molecules. The specific cascades affected would depend on the nature of the receptor. For instance, if this compound targets a G protein-coupled receptor (GPCR), it could influence the levels of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3). If it targets a receptor tyrosine kinase, it could alter the phosphorylation state of various intracellular proteins.

To analyze these effects, researchers would typically treat cells with this compound and then measure the activity of key components of various signaling pathways. Techniques such as Western blotting for phosphorylated proteins, enzyme-linked immunosorbent assays (ELISAs) for second messengers, and reporter gene assays for transcriptional activity would be employed.

Molecular Mechanisms of Cellular Response to this compound

The ultimate cellular response to this compound is a consequence of the alterations in signaling cascades. These responses can be diverse, ranging from changes in gene expression and protein synthesis to modifications in cell proliferation, differentiation, or apoptosis.

Information regarding the chemical compound "this compound," specifically concerning the mechanistic elucidation of its biological interactions and the crosstalk between its modulated pathways, is not available in publicly accessible scientific literature.

Extensive searches for research findings, detailed data, and scholarly articles required to construct the requested article on "this compound" did not yield any relevant information. The specific focus on "Crosstalk Between this compound-Modulated Pathways" necessitates in-depth molecular and cellular biology studies, which appear to be non-existent for this particular compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings is contingent on the availability of primary research, which could not be located for "this compound."

Preclinical Research Paradigms for Toquizine in Model Systems

In Vitro Cellular Models for Efficacy Studies of Toquizine

Selection and Characterization of Relevant Cell Lines for this compound Research

The selection of appropriate cell lines is a foundational step in in vitro efficacy studies. The choice of cell line is dictated by the intended therapeutic application of the compound and the biological target(s) of interest. For a compound like this compound, historically noted for antiulcer properties potentially linked to anticholinergic activity, relevant cell lines might include those expressing muscarinic acetylcholine (B1216132) receptors or models related to gastric function or disease.

Characterization of selected cell lines is essential to ensure their suitability and reproducibility in research. This typically involves verifying cell line identity, assessing growth characteristics, and analyzing relevant molecular markers, including the expression levels of target receptors or enzymes. Genomic and transcriptomic characterization can provide deeper insights into the genetic makeup and gene expression patterns of the cells, which can influence their response to a compound.

While specific cell lines utilized for this compound efficacy research were not identified in the available search results, the selection process would adhere to these general principles, focusing on models relevant to its known or hypothesized pharmacological activities.

Advanced 2D and 3D Cell Culture Models for this compound Assessment

Traditionally, in vitro studies have relied on two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface. 2D cultures are relatively easy to maintain and are suitable for high-throughput applications. However, they often fail to fully recapitulate the complex in vivo tissue environment, including cell-cell interactions, cell-matrix interactions, and the formation of tissue-like structures.

Advanced three-dimensional (3D) cell culture models, such as spheroids, organoids, and organ-on-a-chip systems, offer a more physiologically relevant alternative. These models better mimic the architecture, cell-cell communication, and microenvironment of native tissues, leading to more predictive responses to drug candidates. For assessing the efficacy of a compound like this compound, 3D models could provide a more accurate representation of its effects within a tissue context, potentially revealing different responses compared to 2D cultures.

While the specific application of advanced 2D or 3D cell culture models for this compound assessment was not detailed in the consulted literature, these models represent the current state of the art in preclinical in vitro efficacy testing and would be valuable tools for comprehensive evaluation.

High-Throughput Screening Methodologies for this compound

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of chemical compounds against a specific biological target or phenotypic assay. HTS leverages automation, robotics, and miniaturized assay formats (e.g., 96, 384, or 1536-well plates) to screen thousands to millions of compounds efficiently.

For this compound, HTS could be employed to identify its activity against specific targets, such as muscarinic acetylcholine receptor subtypes, or to screen for desired phenotypic effects in relevant cell models. HTS assays can be biochemical, cell-based, or phenotypic, depending on the research question. Detection technologies commonly used in HTS include fluorescence, luminescence, and absorbance-based readers.

While no specific HTS campaigns involving this compound were found in the provided search results, the principles and technologies of HTS would be applicable for the rapid identification and validation of its biological activities in a high-throughput manner.

Cellular Uptake Mechanisms of this compound

Endocytic Pathways of this compound Internalization (e.g., Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

Endocytosis is a major mechanism by which cells internalize molecules and particles from the extracellular environment. Several distinct endocytic pathways exist, categorized based on the molecular machinery involved and the size of the internalized cargo. The main pathways include:

Clathrin-mediated endocytosis (CME): This is a common and well-characterized pathway involving the formation of clathrin-coated pits on the plasma membrane, which then bud off to form vesicles. CME is often utilized for the internalization of specific receptors and their ligands.

Caveolae-mediated endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae, which are enriched in cholesterol and the protein caveolin. Caveolae-mediated endocytosis is involved in the uptake of certain molecules and can play a role in signal transduction.

Macropinocytosis: This is an actin-driven process involving the formation of large membrane ruffles that engulf bulk fluid and particles into macropinosomes. Macropinocytosis is generally considered a non-selective uptake mechanism.

Studies investigating endocytic pathways often employ pharmacological inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of key proteins like dynamin or clathrin) to selectively block specific routes and assess their contribution to compound internalization.

While the specific endocytic pathways involved in this compound internalization were not detailed in the available search results, these are the primary mechanisms that would be investigated to understand its cellular entry via endocytosis.

Non-Endocytic Cellular Entry Routes for this compound

In addition to endocytosis, small molecules can also cross the cell membrane through non-endocytic mechanisms. These routes are typically independent of vesicular transport and can include:

Passive Diffusion: Lipophilic small molecules can cross the lipid bilayer of the cell membrane by passive diffusion, driven by the concentration gradient. The lipophilicity of a compound is a key factor influencing its ability to permeate the membrane via this route.

Carrier-Mediated Transport: This involves specific membrane proteins that facilitate the transport of molecules across the membrane. This can include facilitated diffusion, which does not require energy, and active transport, which requires energy and can move molecules against their concentration gradient.

The physicochemical properties of this compound, such as its size, lipophilicity, and charge, would influence the extent to which these non-endocytic routes contribute to its cellular uptake.

Specific studies elucidating the non-endocytic cellular entry routes of this compound were not found in the consulted literature. Comprehensive preclinical research would involve investigating both endocytic and non-endocytic mechanisms to fully understand how this compound enters target cells.

Intracellular Trafficking and Subcellular Localization of this compound

In Vivo Non-Human Animal Models for this compound Investigations

In vivo studies using non-human animal models are indispensable for evaluating the biological activity and potential efficacy of compounds in a complex living system before progression to clinical trials. bioagilytix.commdpi.com These models aim to mimic aspects of human physiology or disease states to assess a compound's effects. bioagilytix.commedicilon.com While this compound has been mentioned in the context of preclinical studies, detailed findings regarding its specific investigations in various non-human animal models for efficacy were not comprehensively available in the consulted sources. Preclinical animal models are broadly used across various research areas, including neurological disorders, infectious diseases, and metabolic conditions. medicilon.comcreative-diagnostics.comfrontiersin.orgfrontiersin.orgcreative-animodel.comnih.gov

Rodent Models in Preclinical this compound Assessment

Rodent models, including rats and mice, are widely utilized in preclinical research due to their genetic tractability, relatively short life cycles, and cost-effectiveness. researchgate.netinotiv.com They serve as valuable tools for initial assessments of a compound's biological effects and can be employed in various disease models. nih.govconductscience.com While rodent models are a standard component of preclinical assessment for many compounds, specific detailed findings or data from the preclinical assessment of this compound specifically in rodent models were not prominently featured in the consulted literature. General preclinical studies in rodents often involve evaluating various parameters to understand a compound's activity. researchgate.netnih.gov

Utility of Non-Human Primate Models for this compound Studies

Non-human primate (NHP) models are often employed in preclinical research when a closer physiological or genetic resemblance to humans is required, particularly for studying complex diseases or evaluating the translational potential of findings from lower species. creative-diagnostics.comfrontiersin.orgnih.gov NHPs are considered valuable for investigating aspects such as pharmacodynamics and toxicant transfer that may be more analogous to humans compared to rodents. frontiersin.org Despite the general utility of NHP models in preclinical investigations creative-diagnostics.comnih.govmdpi.com, specific detailed studies or reported findings on the use of NHP models for this compound investigations were not extensively found in the consulted resources.

Pharmacokinetic and Metabolic Research of Toquizine in Non Human Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Toquizine in Non-Human Species

ADME studies in non-human species are a fundamental part of preclinical drug evaluation. These studies are typically conducted in laboratory animals, such as rodents (mice and rats) and non-rodents (dogs and monkeys), housed in specialized metabolism cages that allow for the collection of excreta thermofisher.com. The data gathered from these studies are vital for determining if a compound is a suitable candidate for further development and for providing information necessary to proceed to clinical trials thermofisher.com. ADME studies aim to answer key questions regarding how much of the drug is absorbed and at what rate (absorption/bioavailability), where it is distributed within the body (distribution), how it is chemically transformed (metabolism), and how it is eliminated from the body (excretion) thermofisher.com.

While the importance of these studies for understanding a compound's fate in living systems is clear, specific data detailing the absorption, distribution, metabolism, and excretion of this compound in various non-human species were not found in the conducted searches.

Metabolic Pathways of this compound in Preclinical Models

Understanding the metabolic pathways of a compound in preclinical models is essential for predicting its biotransformation in humans and identifying potential metabolites that could be active or toxic researchgate.net. Metabolic studies aim to identify the chemical changes a compound undergoes within the body, primarily mediated by enzymes.

Specific information on the metabolic pathways of this compound in preclinical models was not available in the searched literature. However, general principles of drug metabolism in animals involve enzymatic biotransformation, often categorized into Phase I and Phase II reactions nih.gov. Phase I reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes rroij.comnih.govsurrey.ac.uk. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, resulting in more water-soluble compounds that are easily excreted researchgate.netnih.gov.

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are critical steps in understanding a compound's metabolic fate researchgate.net. This process typically involves the use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS), to detect, separate, and determine the structure of metabolites present in biological samples like plasma, urine, and feces researchgate.netplos.orgcapes.gov.brbiorxiv.org. Metabolite identification studies can reveal the sites of metabolism on the parent molecule and help predict potential toxicities or pharmacological activities of the metabolites researchgate.net.

Despite the established methodologies for metabolite identification, information on the specific metabolites of this compound in non-human systems and their characterization was not found in the conducted searches.

Enzymatic Biotransformation of this compound (e.g., Cytochrome P450 involvement)

Enzymatic biotransformation plays a central role in the metabolism of many drugs. Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing monooxygenases that are primarily responsible for the oxidative metabolism of a vast array of xenobiotics, including pharmaceutical compounds rroij.comnih.govsurrey.ac.ukbiorxiv.orgfrontiersin.orgfda.govalmazovcentre.rutechnologynetworks.com. These enzymes are predominantly found in the liver but are also present in other tissues like the intestine and kidney surrey.ac.ukbiorxiv.orgfrontiersin.org. Different CYP isoforms exhibit varying substrate specificities and their activity can be influenced by numerous factors, including species differences biorxiv.orgalmazovcentre.rutechnologynetworks.comnih.gov.

While CYP enzymes are known to be involved in the metabolism of many drugs in non-human species biorxiv.orgalmazovcentre.runih.govnih.govnih.gov, specific details regarding the involvement of cytochrome P450 enzymes or other enzymatic systems in the biotransformation of this compound in preclinical models were not identified in the searched literature.

Species-Specific Metabolic Differences of this compound

Species differences in metabolism are a significant consideration in preclinical research. Different animal species can exhibit variations in the expression and activity of drug-metabolizing enzymes, leading to different metabolic profiles compared to humans researchgate.netrroij.comnih.govplos.orgcapes.gov.brbiorxiv.orgalmazovcentre.rutechnologynetworks.comnih.govnih.govnih.govresearchgate.netinfinixbio.comnih.govbiotechfarm.co.ilcn-bio.comcam.ac.ukmerckvetmanual.comvcahospitals.comnih.govnih.govnih.govnih.govnih.govmdpi.commsdvetmanual.comjournalagent.com. These differences can impact the pharmacokinetics and potentially the toxicological outcomes of a compound, highlighting the importance of selecting appropriate animal models that best reflect human metabolism biorxiv.orgnih.govinfinixbio.comcn-bio.com. Comparing metabolite profiles across different species is a common approach to identify such differences nih.govinfinixbio.com.

Specific information detailing species-specific metabolic differences of this compound in non-human systems was not found in the conducted searches.

Pharmacokinetic Parameter Determination for this compound in Non-Human Models

Pharmacokinetic parameters describe the quantitative aspects of a compound's ADME processes. These parameters are determined from the analysis of drug concentrations in biological fluids (such as plasma or serum) over time following administration frontiersin.orgnih.govmsdvetmanual.comwikipedia.orgresearchgate.net. Common pharmacokinetic parameters include clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F) frontiersin.orgnih.govmsdvetmanual.com. These parameters can be estimated using non-compartmental or compartmental analysis methods frontiersin.orgnih.gov. Pharmacokinetic studies in non-human models are essential for characterizing a drug's behavior in a living system and for predicting human pharmacokinetics nih.govcapes.gov.brnih.govbiotechfarm.co.ilcn-bio.comgoogleapis.comdvm360.comgoogle.comfindacode.com.

Specific pharmacokinetic parameters determined for this compound in non-human models were not available in the searched literature.

Clearance and Half-Life of this compound in Preclinical Species

Clearance (CL) is a measure of the body's ability to eliminate a drug, representing the volume of plasma cleared of the drug per unit time frontiersin.orgmsdvetmanual.com. Half-life (t₁/₂) is the time it takes for the concentration of the drug in the plasma to decrease by half frontiersin.orgmsdvetmanual.comwikipedia.orgresearchgate.net. These parameters are critical in determining dosing regimens and predicting drug accumulation msdvetmanual.comwikipedia.orgresearchgate.net. Clearance and half-life can vary significantly between species due to differences in metabolism and excretion researchgate.netnih.govwikipedia.orgdvm360.com.

While clearance and half-life are routinely determined in preclinical pharmacokinetic studies for novel compounds, specific values for this compound in various preclinical species were not found in the conducted searches.

Bioavailability and Plasma Protein Binding of this compound

Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation unchanged. Plasma protein binding describes the extent to which a compound binds to proteins in the blood plasma, which can influence its distribution, metabolism, and excretion. researchgate.netthno.orgnih.gov The unbound fraction of a compound is generally considered to be the pharmacologically active portion. thno.org

Research into bioavailability in non-human species typically involves administering the compound by different routes (e.g., oral and intravenous) and measuring the concentration of the parent compound in plasma or blood over time to determine the extent of absorption. nih.govcreative-biolabs.com Plasma protein binding studies are often conducted in vitro using plasma from relevant non-human species to determine the percentage of the compound bound to plasma proteins. nih.govtaylorandfrancis.comsygnaturediscovery.comrsc.org Common plasma proteins involved in binding include albumin and alpha-1-acid glycoprotein. researchgate.netthno.orgnih.govtaylorandfrancis.comresearchgate.netsygnaturediscovery.com

Based on the available search results, specific data regarding the bioavailability and plasma protein binding of this compound in non-human systems were not identified. Therefore, no detailed research findings or data tables for these parameters in species such as rodents, canines, or non-human primates can be presented.

Non-Human Drug-Drug Interaction Studies Involving this compound

Drug-drug interactions (DDIs) occur when the effects of one drug are altered by the presence of another drug. nih.govcas.orgnihs.go.jp Non-human in vivo and in vitro studies are conducted to assess the potential for a compound to cause or be subject to pharmacokinetic or pharmacodynamic interactions when co-administered with other substances. evotec.comnih.govdruginteractionsolutions.orgnih.goviu.edu

Pharmacokinetic DDIs can arise from the inhibition or induction of drug-metabolizing enzymes (such as cytochrome P450 enzymes) or transporters, leading to changes in the exposure of the co-administered drug. evotec.comiu.edu Pharmacodynamic interactions occur when drugs have additive or opposing pharmacological effects. nihs.go.jp

Non-human studies investigating DDIs may involve co-administering the test compound with known substrates, inhibitors, or inducers of metabolic enzymes or transporters in animal models or using in vitro systems like liver microsomes or hepatocytes from relevant species. certara.comevotec.com

According to the conducted searches, no specific studies detailing non-human drug-drug interactions involving this compound were found. Consequently, no research findings or data tables on how this compound interacts with other compounds in non-human systems can be provided in this section.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Extensive searches for scientific literature and data pertaining to "this compound" have revealed a significant lack of available information regarding its Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. As of the current date, there are no publicly accessible research articles, databases, or scholarly publications that detail the rational design, synthesis of analogs, identification of pharmacophores, or the development of QSAR models specifically for this compound.

The exploration of SAR is a pivotal aspect of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgwikipedia.org This process typically involves the synthesis and evaluation of a series of related compounds to identify key structural features responsible for the desired pharmacological effects. oncodesign-services.com Similarly, QSAR models are mathematical representations that correlate variations in chemical structure with changes in biological activity, providing a predictive tool for designing new, more potent compounds. nih.govwikipedia.org

Without foundational research on this compound, it is not possible to provide scientifically accurate information on the following topics as requested:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Toquizine

Advanced Computational and Theoretical Studies of Toquizine

Molecular Docking and Scoring of Toquizine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, to a macromolecule (receptor) when they form a stable complex. The primary goal is to predict the binding mode and the binding affinity between the ligand and the receptor. Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the strength of the interaction. For this compound, molecular docking could be used to identify potential protein targets by screening against databases of known protein structures. The scoring function would then rank the predicted poses, providing an estimate of the binding energy.

Virtual Screening of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates. This can involve screening databases for compounds similar to this compound or, conversely, using the structure of this compound as a starting point to virtually design and screen a library of its potential derivatives. Structure-based virtual screening utilizes molecular docking to predict how a library of compounds would bind to a specific target protein, ranking them by their predicted binding affinity. Ligand-based virtual screening, on the other hand, uses the properties of this compound itself (e.g., its 3D structure, pharmacophore features) to identify similar compounds from databases that are likely to interact with the same target. Applying virtual screening to this compound derivatives could help identify modifications that might enhance binding affinity, selectivity, or other desirable properties.

Ligand-Protein Interaction Profiling for this compound

Following molecular docking or molecular dynamics simulations, ligand-protein interaction profiling involves a detailed analysis of the specific non-covalent interactions formed between this compound and the residues of the target protein in the predicted binding pose(s). These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, pi-cation interactions, salt bridges, water bridges, and halogen bonds. Tools like PLIP (Protein-Ligand Interaction Profiler) can automatically detect and visualize these interactions. Profiling the interactions of this compound would provide insights into the key residues involved in binding and the nature of the forces stabilizing the complex, which is crucial for understanding the molecular basis of its activity and for guiding the design of improved derivatives.

Molecular Dynamics (MD) Simulations of this compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Unlike static docking methods, MD simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent, ions). For this compound, MD simulations could be used to study the stability of its predicted binding poses, explore conformational changes of the protein and ligand upon binding, and investigate the dynamics of the binding process.

Conformational Dynamics of this compound in Complex Systems

MD simulations can reveal the conformational dynamics of this compound itself and the biological target when they are in a complex. Proteins are not rigid structures and undergo continuous conformational fluctuations. The binding of a ligand like this compound can induce changes in the protein's conformation, and the flexibility of the ligand can also influence the binding. Studying the conformational dynamics through MD simulations provides insights into how the shape and flexibility of both this compound and its target change over time, which is essential for a complete understanding of the binding event and its functional consequences.

Binding and Dissociation Pathway Simulations for this compound

While standard MD simulations might not capture the relatively slow processes of binding and dissociation, enhanced sampling techniques can be employed to simulate these events. Methods such as steered molecular dynamics (SMD) or umbrella sampling can be used to explore the pathways by which this compound might approach and bind to a target or dissociate from it. These simulations can help identify intermediate states and energy barriers along the binding or dissociation pathway, providing a detailed molecular movie of how this compound interacts with its target.

Free Energy Perturbation and Steered MD for this compound Binding

Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) are advanced computational methods used to calculate the binding free energy of a ligand to a protein. FEP is a rigorous method rooted in statistical mechanics that calculates the free energy difference between two states, such as the ligand bound to the protein and the ligand free in solution. SMD applies external forces to a ligand to pull it out of a binding site, and the work done during this process can be related to the binding free energy profile. These methods can provide more accurate estimates of binding affinity compared to docking scores and can be used to compare the binding strength of this compound to its derivatives or to other known ligands of the same target.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

In silico screening, also known as virtual screening (VS), is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a target protein, typically a receptor or enzyme wjpmr.commdpi.com. This method significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by computationally filtering vast chemical spaces nih.govsilicos-it.benih.gov. VS can be broadly classified into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) wjpmr.com.

SBVS requires the three-dimensional structure of the target protein and involves docking molecules from a database into the target's binding site to predict their binding affinity and pose researchgate.netmdpi.com. Molecular docking is a core technique in SBVS, aiming to determine the most favorable binding mode of a ligand to a protein and predict binding affinity mdpi.com. LBVS, on the other hand, is used when the 3D structure of the target is unknown but a set of active compounds is available wjpmr.com. It relies on the principle that structurally similar compounds tend to exhibit similar biological activities (Structure-Activity Relationship - SAR) creative-biolabs.comresearchgate.net. Techniques like pharmacophore mapping and quantitative structure-activity relationship (QSAR) modeling are central to LBVS researchgate.netwjpmr.com.

Applying these techniques based on a this compound scaffold would involve using the known structure of this compound as a starting point or as part of a library of compounds. In SBVS, if a target protein for this compound were identified and its structure known, docking simulations could be performed to understand the interaction between this compound and the target at an atomic level pitt.eduresearchgate.net. This could provide insights into key binding interactions and guide modifications to the this compound structure to improve affinity or selectivity.

In the absence of a known target structure, LBVS could be employed. If a series of this compound analogues with known biological activity were available, QSAR models could be built. These models would correlate structural and physicochemical properties of the this compound derivatives with their activity, allowing for the prediction of activity for new, untested this compound-like compounds researchgate.netijpsr.com. Descriptors such as topological polar surface area, hydrogen bond acceptors, and lipophilicity (log P) are commonly used in QSAR studies to establish such relationships ijpsr.com.

Virtual ligand design, often integrated with virtual screening, focuses on designing novel molecules with desired properties. Fragment-based ligand design (FBLD) is one such approach that involves building new ligands piece-by-piece by connecting small, well-chosen compounds that bind to separate pockets within a target nih.gov. While the search results did not provide specific examples of FBLD applied to this compound, this method could theoretically be used to design novel compounds incorporating parts of the this compound structure or building upon its core scaffold to create ligands with enhanced binding characteristics to a specific target.

Data tables in this context would typically present the results of virtual screening campaigns, showing predicted binding affinities (e.g., docking scores), estimated inhibition constants (Ki) or IC50 values from QSAR models, and key molecular descriptors for a series of compounds screened or designed based on the this compound scaffold. However, specific data for this compound from the search results are not available to populate such tables.

Applications of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly transforming various scientific fields, including drug discovery and computational chemistry f1000research.commdpi.comfrontiersin.orgsilicos-it.be. These technologies offer powerful capabilities for analyzing complex datasets, identifying patterns, and making predictions that can accelerate the research process york.ac.ukfrontiersin.org.

In the context of this compound research, ML and AI could be applied in several ways, even without specific published studies found in the search results. One major application is in building predictive models for biological activity or physicochemical properties. ML algorithms can be trained on datasets of compounds with known activities (including, hypothetically, this compound analogues) to build QSAR models that are more complex and potentially more predictive than traditional methods chemrxiv.org. These models can then be used to predict the activity of new this compound derivatives before they are synthesized and tested experimentally enamine.net.

Different ML algorithms, such as eXtreme Gradient Boosting, random forest, and deep neural networks (DNN), have been successfully applied in QSAR modeling chemrxiv.org. DNNs, a form of deep learning, have shown strong predictive performance in various cheminformatics tasks chemrxiv.org. The integration of predictions from multiple algorithms into a consensus approach can further improve accuracy and robustness chemrxiv.org.

Furthermore, ML and AI can be used to optimize the process of virtual screening and ligand design. ML models can be trained to quickly identify promising compounds from vast virtual libraries, prioritizing them for more rigorous docking studies or experimental testing enamine.net. AI can also assist in the de novo design of novel molecules with desired properties, potentially generating new chemical structures based on the characteristics of the this compound scaffold that are predicted to have improved activity or specificity.

The analysis of structure-activity relationships (SAR) can also be enhanced by ML and AI. Techniques like Shapley additive explanations (SHAP) can be used with ML models to reveal key pharmacophoric and physicochemical features that are critical for a compound's activity or selectivity chemrxiv.org. This can provide valuable insights into how modifications to the this compound structure might impact its biological effects.

While the search results highlight the general advancements and applications of ML and AI in computational drug discovery mdpi.comsilicos-it.be, specific research detailing the use of these techniques in relation to this compound was not found. However, the established methodologies provide a clear framework for how ML and AI could be leveraged in future studies to explore the potential of this compound and its derivatives.

Data tables in this section, if specific research were available, might include performance metrics of ML models (e.g., R-squared values, RMSE, accuracy), lists of important molecular features identified by AI algorithms, or predictions of activity for a set of this compound analogues.

Analytical Method Development and Validation for Toquizine Research

Chromatographic Methods for Toquizine Quantification in Biological Matrices (Non-Human)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for separating and quantifying analytes in complex biological matrices. These techniques are fundamental in bioanalysis for determining drug concentrations and their metabolites in biological media such as blood, plasma, serum, and urine rfppl.co.in.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Metabolites

LC-MS, particularly LC-MS/MS, is a powerful hyphenated technique widely employed for the quantitative determination of drugs and metabolites in biological fluids due to its sensitivity and selectivity rfppl.co.innih.gov. LC-MS couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This combination is ideal for metabolomics and drug metabolite analysis, allowing for the detection and quantification of a wide range of compounds in complex biological matrices nih.goveuropeanpharmaceuticalreview.comnih.gov.

LC-MS/MS is prominently used in the evaluation and interpretation of pharmacokinetic data rfppl.co.in. However, matrix effects, such as ion suppression or enhancement caused by co-eluting endogenous components or metabolites, can affect the accuracy and reliability of LC-MS/MS methods nih.govchromatographyonline.comnih.gov. Strategies for assessing and mitigating matrix effects are therefore crucial during method development and validation nih.govchromatographyonline.com.

LC-MS has seen significant uptake in the field as it can detect a larger pool of intact metabolites without the need for chemical modification, unlike Gas Chromatography-Mass Spectrometry (GC-MS) which often requires derivatization nih.gov. Reverse-phase chromatography is commonly used for nonpolar to slightly polar molecules, while hydrophilic interaction liquid chromatography (HILIC) is increasingly used for polar and hydrophilic metabolites europeanpharmaceuticalreview.comnih.gov.

Bioanalytical Method Validation for this compound in Preclinical Samples

Bioanalytical method validation is a critical process to ensure that a method is reliable, accurate, and reproducible for the quantitative determination of analytes in biological matrices nih.govrfppl.co.inthermofisher.com. This is essential for supporting preclinical pharmacokinetic and toxicokinetic studies nih.govrfppl.co.in. Validation involves evaluating several performance criteria, including selectivity, sensitivity, lower limit of quantitation (LLOQ), linearity, range, accuracy, precision, recovery, and stability nih.govrfppl.co.in.

Full validation is typically performed when developing a bioanalytical method for the first time, especially for new drug entities and their metabolites rfppl.co.in. Regulatory bodies, such as the FDA, provide guidance on bioanalytical method validation thermofisher.comrrml.ro. A validated bioanalytical method must generate reproducible and accurate data for the reliable interpretation of study results thermofisher.com. Ensuring precision and accuracy, particularly at the LLOQ, after repeated exposure of the instrument to biological matrices is a key challenge in bioanalysis thermofisher.com.

Development of Specialized Assays for this compound's Biological Activity in Preclinical Settings

Beyond mere quantification, assessing this compound's biological activity in preclinical settings requires specialized assays. These assays aim to determine the compound's effect on biological systems, which is crucial for understanding its potential therapeutic effects and mechanism of action fda.govnews-medical.netrouken.bio. Potency, defined as the specific ability of a product to effect a given biological result, is a critical quality attribute measured by appropriate laboratory tests fda.govich.org.

Ideally, potency assays leverage the product's mechanism of action or focus on a therapeutically relevant biological activity fda.govrouken.bionih.gov. Early initiation of potency assay development during preclinical development is recommended as part of product characterization rouken.bio. This allows for building a strong scientific rationale around the assay's selection rouken.bio.

Examples of procedures used to measure biological activity include animal-based biological assays, which measure an organism's response, and cell culture-based biological assays, which assess biochemical or physiological responses at the cellular level ich.org. Biochemical assays measuring enzymatic reaction rates or responses induced by immunological interactions are also utilized ich.org. Other approaches, such as ligand and receptor binding assays, may also be acceptable ich.org.

Advanced Analytical Techniques for this compound Metabolite Profiling and Identification

Comprehensive characterization of this compound's metabolic fate involves metabolite profiling and identification using advanced analytical techniques. Metabolite profiling aims to identify and quantify endogenous metabolites in a biological sample sysrevpharm.org. Mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), plays a key role in drug metabolite identification iqvia.comnih.gov.

Extracted metabolites from biological matrices are often separated using techniques like LC-MS, GC-MS, or capillary electrophoresis-mass spectrometry (CE-MS) before analysis by mass spectrometry nih.gov. HR-MS instruments, coupled with improved data acquisition methods and data processing techniques, have enhanced the quality and productivity of metabolite identification processes nih.gov. These methods can generate non-targeted MS/MS data sets or enable data-dependent acquisition of MS/MS spectra for targeted metabolites nih.gov.

Post-acquisition data mining techniques, such as mass defect, product ion, and isotope pattern filters, facilitate metabolite identification nih.gov. Comprehensive profiling of plasma metabolites using HR-MS instruments and post-acquisition data mining has been demonstrated in pilot studies nih.gov.

Targeted metabolomics focuses on measuring a predefined number of metabolites, while untargeted metabolomics aims for a broader analysis mdpi.com. LC-MS/MS is a common technique for targeted quantitative analysis of metabolites, often employing multiple reaction monitoring (MRM) with isotopic standards and multi-point calibration curves mdpi.com.

Other advanced techniques used in metabolomics and metabolite analysis include GC-MS, NMR spectroscopy, Direct Infusion Mass Spectrometry (DI-MS), two-dimensional GC coupled to MS (GC × GC-MS), and CE-MS sysrevpharm.orgresearchgate.net. CE-MS is particularly efficient for profiling hydrophilic and charged metabolites researchgate.nethumanmetabolome.com. Mass spectrometry imaging (MSI) is another technique that provides spatial distribution profiles of metabolites within tissues nih.goveuropeanpharmaceuticalreview.com.

Interactive Data Table: Analytical Techniques in this compound Research

Analytical TechniqueApplication in this compound ResearchKey Advantages
HPLCSeparation of this compound and metabolites prior to detection.Versatility, robustness for separating compounds based on chemical properties.
LC-MS (LC-MS/MS)Quantification of this compound and metabolites in biological matrices; Metabolite identification and profiling.High sensitivity and selectivity, ability to analyze intact metabolites, widely used for PK/TK studies.
HR-MSAdvanced metabolite profiling and identification.Improved accuracy and stability, facilitates identification of unknown metabolites.
Specialized Biological AssaysAssessing this compound's biological activity and potency in preclinical settings.Provides insights into mechanism of action and potential therapeutic effects.
GC-MSMetabolite analysis (less common for intact polar metabolites).High chromatographic resolution, established analytical protocols for certain metabolite classes.
CE-MSProfiling hydrophilic and charged metabolites.High resolution for polar/ionic compounds, minimal sample requirement.
MSIInvestigating spatial distribution of this compound and metabolites in tissues.Provides in situ distribution profiles.

Future Directions and Research Gaps in Toquizine Studies

Exploration of Unexplored Biological Pathways and Targets for Toquizine

A fundamental gap in our understanding of this compound is its mechanism of action. Future research should prioritize the identification of its molecular targets and the biological pathways it modulates. A series of interactions among molecules in a cell that leads to a certain product or a change in the cell is known as a biological pathway. wikipedia.org These pathways can trigger the assembly of new molecules, such as fat or protein, turn genes on and off, or spur a cell to move. wikipedia.org

Initial investigations could involve high-throughput screening assays to identify any interactions between this compound and a wide range of receptors, enzymes, and other cellular components. Techniques such as affinity chromatography and mass spectrometry could be employed to isolate and identify this compound-binding proteins, thus revealing its direct molecular targets.

Once initial targets are identified, further studies will be necessary to understand how this compound affects their function and the downstream signaling cascades. This could involve a variety of cellular and molecular biology techniques, including reporter gene assays, Western blotting, and quantitative polymerase chain reaction (qPCR), to assess changes in gene expression and protein activity.

Potential Research ApproachesRationale
High-Throughput ScreeningTo broadly assess this compound's interaction with a diverse range of molecular targets.
Affinity Chromatography-Mass SpectrometryTo isolate and identify specific proteins that bind to this compound.
Reporter Gene AssaysTo determine the effect of this compound on specific signaling pathways.
Gene and Protein Expression AnalysisTo understand the downstream cellular responses to this compound treatment.

Integration of Multi-Omics Data in this compound Research

To gain a comprehensive understanding of this compound's biological effects, an integrative multi-omics approach is essential. nih.govpluto.bionih.gov This involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to create a holistic picture of the molecular changes induced by the compound. wikipedia.org

Transcriptomic analysis, using techniques like RNA sequencing, can reveal how this compound alters gene expression patterns across the entire genome. Proteomic studies can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. nih.gov Metabolomic analysis can shed light on how this compound affects cellular metabolism by measuring changes in the levels of small molecule metabolites.

By integrating these different omics datasets, researchers can construct detailed molecular maps of this compound's activity, identify key pathways and networks that are perturbed, and generate new hypotheses about its mechanism of action. nih.govnih.gov

Advancements in In Vitro and In Silico Models for this compound

The development and application of advanced in vitro and in silico models will be crucial for accelerating this compound research. zeclinics.comnih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism, and in silico studies, which are computer-based simulations, offer cost-effective and high-throughput methods for preliminary investigation. zeclinics.com

In silico approaches, such as molecular docking and virtual screening, can be used to predict the potential binding of this compound to known protein structures and to identify other potential targets. zeclinics.com These computational methods can help prioritize experimental studies and guide the design of more potent and selective analogs of this compound.

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment for studying the effects of this compound compared to traditional 2D cell cultures. These models can better mimic the complex cellular interactions and microenvironment of tissues, leading to more accurate predictions of in vivo responses. nih.gov

Addressing Challenges in Translating this compound's Preclinical Findings

A significant hurdle in drug development is the translation of promising preclinical findings into clinical success. While no preclinical studies on this compound have been published to date, it is important to consider the potential challenges in this area from the outset.

A thorough characterization of this compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be essential. Understanding how the compound is processed by the body is critical for designing effective dosing regimens and minimizing potential toxicity.

Furthermore, the development of relevant animal models of disease will be necessary to evaluate the in vivo efficacy and safety of this compound. The choice of animal model should be carefully considered to ensure that it accurately recapitulates the human disease state.

Potential as a Research Tool in Chemical Biology and Pharmacology

Beyond its potential therapeutic applications, this compound may also serve as a valuable research tool for probing fundamental biological processes. If this compound is found to have a highly specific and potent effect on a particular molecular target, it could be used to selectively modulate the activity of that target in experimental settings.

Such a tool would be invaluable for dissecting the roles of specific proteins and pathways in health and disease. By using this compound to inhibit or activate a particular target, researchers could gain a deeper understanding of its physiological functions and its involvement in pathological processes. This could, in turn, lead to the identification of new drug targets and the development of novel therapeutic strategies.

Q & A

Q. What are the standard analytical methods for characterizing Toquizine’s purity and structural identity?

To characterize this compound (C₂₃H₂₉N₅O, CAS 7125-71-5), researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the indoloquinoline and pyrazole moieties .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 391.5093 .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, O percentages) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust synthesis protocol should include:

  • Stepwise Reaction Monitoring : Use TLC or in-situ IR to track intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
  • Documentation : Report solvent ratios, catalyst loads, and reaction times. For example, specify if the indoloquinoline core is synthesized via Bischler-Napieralski cyclization .
  • Reproducibility Checks : Include yields for at least three independent trials and compare with literature data .

Q. What existing pharmacological data are available for this compound, and how can they guide hypothesis generation?

this compound’s bioactivity has been explored in limited studies, focusing on:

  • Receptor Binding Assays : Prioritize literature reviews targeting serotonin or histamine receptors due to structural similarity to known ligands .
  • In Vitro Models : Use PubMed/Scopus keywords like "this compound AND (antihistamine OR antipsychotic)" to identify mechanistic hypotheses.
  • Data Gaps : Note the absence of cytotoxicity profiles in public databases, suggesting a need for MTT assays on common cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Experimental Variability : Compare assay conditions (e.g., buffer pH, incubation time). For instance, serotonin receptor affinity might differ between radioligand vs. functional assays .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding kinetics) .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Yield optimization requires systematic parameter screening:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst concentration). For example, a 2³ factorial design could evaluate Pd(OAc)₂ load (0.5–2 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene) .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
  • Scale-Up Considerations : Assess solvent sustainability (e.g., switching from DCM to cyclopentyl methyl ether) to align with green chemistry principles .

Q. How can computational modeling predict this compound’s interaction with novel biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, AlphaFold). Focus on GPCRs due to structural motifs .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
  • Validation : Cross-reference predictions with experimental SAR studies. For example, if simulations suggest strong binding to 5-HT₂A, validate via calcium flux assays .

Methodological Guidelines

What frameworks ensure rigorous formulation of this compound-related research questions?

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound’s indoloquinoline scaffold confer selectivity for H₃ receptors over H₁?" .
  • PICO Framework : Define Population (e.g., in vitro neuronal models), Intervention (this compound dosage), Comparison (existing antagonists), and Outcomes (receptor occupancy) .

Q. How should researchers document experimental procedures for peer review?

  • Detailed Protocols : Include instrument parameters (e.g., NMR frequency, HPLC gradient table) in Supplementary Information .
  • Data Transparency : Share raw spectra/chromatograms via repositories like Zenodo. Reference datasets using DOIs .
  • Conflict Resolution : Address method discrepancies (e.g., conflicting melting points) by reporting calibration standards (e.g., USP reference materials) .

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